molecular formula C17H13Cl2NO3 B5909397 methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate

methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No. B5909397
M. Wt: 350.2 g/mol
InChI Key: XBURFVUPBBWFHK-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, its potential as a research chemical is still being explored.

Mechanism of Action

Methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporter proteins that are responsible for removing these neurotransmitters from the synaptic cleft, preventing their reuptake. This leads to an accumulation of these neurotransmitters in the synapse, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It also produces rewarding effects, leading to its use as a recreational drug. However, these effects are dose-dependent and can vary depending on the route of administration.

Advantages and Limitations for Lab Experiments

Methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has limitations, such as its short half-life and potential for abuse. Careful consideration must be given to the experimental design and dosing regimen to ensure accurate and reproducible results.

Future Directions

There are several future directions for methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate research, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications, and the study of its long-term effects on the brain. Further research is needed to fully understand the mechanisms underlying its effects and to develop safe and effective treatments for neurological disorders.
Conclusion:
In conclusion, methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate is a synthetic cathinone that has potential as a research chemical. Its effects on the central nervous system have been studied extensively, and it has been found to act as a potent inhibitor of the dopamine transporter. Further research is needed to fully understand its mechanisms of action and to develop safe and effective treatments for neurological disorders. Careful consideration must be given to the experimental design and dosing regimen to ensure accurate and reproducible results.

Synthesis Methods

Methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 3,4-dichlorophenylacetonitrile, followed by reduction and esterification. The resulting compound is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain. This has implications for the treatment of certain neurological disorders, such as Parkinson's disease.

properties

IUPAC Name

methyl 4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c1-23-17(22)11-2-5-13(6-3-11)20-9-8-16(21)12-4-7-14(18)15(19)10-12/h2-10,20H,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBURFVUPBBWFHK-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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